

Application Notes and Protocols for Benzanilide Derivatives in Kinase Inhibitor Development

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Compound of Interest

Compound Name: Benzanilide, 2'-benzoylthio-

Cat. No.: B086859

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Note: Extensive literature searches did not yield specific data on "**Benzanilide, 2'-benzoylthio-**" as a kinase inhibitor. However, the benzanilide scaffold is a well-established pharmacophore in the development of potent kinase inhibitors. This document will focus on the broader class of benzanilide derivatives, with a particular emphasis on their role as inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).

Application Notes: Benzanilide Derivatives as Bcr-Abl Kinase Inhibitors

The discovery of imatinib, a potent Bcr-Abl tyrosine kinase inhibitor, revolutionized the treatment of CML.[1][2] Building on this success, medicinal chemists have explored numerous scaffolds to develop next-generation inhibitors with improved potency, selectivity, and the ability to overcome resistance. The benzanilide moiety has emerged as a crucial structural component in several potent Bcr-Abl inhibitors, including nilotinib and ponatinib.[3]

The benzanilide core typically serves as a rigid scaffold that correctly orients substituent groups to interact with key residues within the ATP-binding site of the kinase. The development of synthetic methodologies that allow for the facile diversification of the benzanilide structure is therefore of high interest in drug discovery.

One innovative approach involves the use of Native Chemical Ligation (NCL) to synthesize benzanilide-containing kinase inhibitors. This method utilizes a benzoic acid thioester and an o-mercaptoaniline to form the characteristic amide bond of the benzanilide scaffold under mild,

aqueous conditions.[3] This strategy has been successfully applied to the synthesis of derivatives of known Bcr-Abl inhibitors like ponatinib and GZD824, demonstrating the utility of thioester precursors in the generation of this class of inhibitors.[3]

Quantitative Data of Benzanilide-Based Bcr-Abl Inhibitors

The following table summarizes the inhibitory activities of selected benzanilide-containing Bcr-Abl kinase inhibitors.

Compound	Target Kinase	IC50 (nM)	Reference
Nilotinib	Bcr-Abl	<30	[3]
Ponatinib	Bcr-Abl	0.4	[3]
GZD824	Bcr-Abl	1.3	[3]
Thiolated Ponatinib Derivative	Abl1 Kinase	0.1	[3]

Experimental Protocols

Protocol 1: Synthesis of a Benzanilide-Based Kinase Inhibitor via Native Chemical Ligation (NCL)

This protocol describes a general method for the synthesis of a benzanilide-containing kinase inhibitor scaffold using a native chemical ligation approach, adapted from literature procedures. [3]

Materials:

- Benzoic acid thioester derivative
- o-Mercaptoaniline derivative
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Organic solvent for extraction (e.g., ethyl acetate)

- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

- **Reaction Setup:** Dissolve the benzoic acid thioester derivative (1.0 eq) and the o-mercaptoaniline derivative (1.2 eq) in an aqueous buffer.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Chromatography:** Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the desired benzanilide product.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizations

Caption: Bcr-Abl Signaling and Inhibition by Benzanilide Derivatives.

Caption: Workflow for NCL Synthesis of Benzanilide Kinase Inhibitors.

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References

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